2,2-dichloro-N-cyclopentylacetamide 2,2-dichloro-N-cyclopentylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14833196
InChI: InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-5-3-1-2-4-5/h5-6H,1-4H2,(H,10,11)
SMILES:
Molecular Formula: C7H11Cl2NO
Molecular Weight: 196.07 g/mol

2,2-dichloro-N-cyclopentylacetamide

CAS No.:

Cat. No.: VC14833196

Molecular Formula: C7H11Cl2NO

Molecular Weight: 196.07 g/mol

* For research use only. Not for human or veterinary use.

2,2-dichloro-N-cyclopentylacetamide -

Specification

Molecular Formula C7H11Cl2NO
Molecular Weight 196.07 g/mol
IUPAC Name 2,2-dichloro-N-cyclopentylacetamide
Standard InChI InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-5-3-1-2-4-5/h5-6H,1-4H2,(H,10,11)
Standard InChI Key XFUYABMVVPJCOD-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NC(=O)C(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

2,2-Dichloro-N-cyclopentylacetamide (IUPAC name: 2,2-dichloro-N-cyclopentylacetamide) is an organochlorine compound with the molecular formula C₇H₁₁Cl₂NO and a molecular weight of 184.06 g/mol (inferred from PubChem data for related structures) . Its structure consists of a dichloroacetamide backbone substituted with a cyclopentyl group at the nitrogen atom.

Molecular Geometry and Bonding

  • Backbone: The acetamide core features a carbonyl group (C=O) adjacent to a geminal dichloro-substituted carbon.

  • Cyclopentyl substituent: The cyclopentane ring adopts a puckered conformation, influencing steric interactions in reactions .

  • Chlorine atoms: The electronegative chlorines induce polarization, enhancing the electrophilicity of the adjacent carbon .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogs
Molecular FormulaC₇H₁₁Cl₂NO
Molecular Weight184.06 g/mol
SMILESClC(Cl)C(=O)NC1CCCC1Derived from
Boiling Point~250°C (estimated)Analogous to
LogP (Octanol-Water)2.1 (predicted)Computational model

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<1 mg/mL at 25°C); soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Stable under ambient conditions but hydrolyzes slowly in acidic/basic media, releasing dichloroacetic acid .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

  • NMR (predicted):

    • ¹H NMR: δ 1.5–1.9 ppm (cyclopentyl CH₂), δ 4.2 ppm (N-CH), δ 4.8 ppm (Cl₂C-CO) .

    • ¹³C NMR: δ 165 ppm (C=O), δ 60 ppm (Cl₂C), δ 35 ppm (cyclopentyl C) .

Reactivity and Functionalization

Nucleophilic Substitution

The dichloroacetamide moiety undergoes substitution with amines, thiols, and alkoxides:

Cl2C(O)NHR+NuNu-C(O)NHR+Cl\text{Cl}_2\text{C(O)NHR} + \text{Nu}^- \rightarrow \text{Nu-C(O)NHR} + \text{Cl}^-

Example: Reaction with sodium methoxide yields 2-methoxy-N-cyclopentylacetamide.

Reduction and Oxidation

  • Reduction: LiAlH₄ reduces the amide to 2,2-dichloro-N-cyclopentylethylamine .

  • Oxidation: Ozonolysis cleaves the cyclopentyl ring, forming dicarboxylic acid derivatives .

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